phenyl N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamate
Description
Properties
IUPAC Name |
phenyl N-[(4-thiophen-2-yloxan-4-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c19-16(21-14-5-2-1-3-6-14)18-13-17(8-10-20-11-9-17)15-7-4-12-22-15/h1-7,12H,8-11,13H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAVNRYAUGISPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)OC2=CC=CC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Prins Cyclization
Prins cyclization offers a stereocontrolled route to 4-substituted tetrahydropyrans. For this compound, thiophene-2-carbaldehyde reacts with 3-buten-1-ol under Brønsted acid catalysis (e.g., H2SO4 or p-toluenesulfonic acid) to form 4-(thiophen-2-yl)oxane-4-carbaldehyde.
Reaction Conditions :
Diol Cyclodehydration
Alternatively, 4-(thiophen-2-yl)oxane-4-carbaldehyde is synthesized via cyclodehydration of 2,5-pentanediol and thiophene-2-carbaldehyde using BF3·OEt2 as a Lewis acid.
Optimized Parameters :
Introduction of the Methyleneamine Group
The aldehyde intermediate undergoes reductive amination to install the methyleneamine moiety. Sodium cyanoborohydride (NaBH3CN) in the presence of ammonium acetate selectively reduces the imine formed in situ.
Procedure :
- Imine formation : 4-(Thiophen-2-yl)oxane-4-carbaldehyde (1 equiv) reacts with ammonium acetate (3 equiv) in methanol at 25°C for 2 hours.
- Reduction : NaBH3CN (1.5 equiv) is added portionwise, and stirring continues for 12 hours.
- Workup : The crude product is purified via silica gel chromatography (EtOAc/hexane, 1:4) to yield [4-(thiophen-2-yl)oxan-4-yl]methanamine.
Key Data :
- Isolated yield : 82%
- Purity (HPLC) : >98%
Carbamate Formation via Chloroformate Coupling
The final step involves reacting the amine with phenyl chloroformate under basic conditions to form the carbamate bond. Triethylamine (TEA) is employed to scavenge HCl, preventing side reactions.
Synthetic Protocol :
- Base activation : [4-(Thiophen-2-yl)oxan-4-yl]methanamine (1 equiv) and TEA (2.5 equiv) are dissolved in anhydrous THF at 0°C.
- Chloroformate addition : Phenyl chloroformate (1.2 equiv) is added dropwise over 30 minutes.
- Reaction progression : The mixture warms to room temperature and stirs for 6 hours.
- Isolation : The product is extracted with ethyl acetate, washed with brine, and recrystallized from ethanol/water.
Performance Metrics :
- Yield : 89%
- Melting point : 112–114°C
- 1H NMR (400 MHz, CDCl3) : δ 7.35–7.28 (m, 5H, Ph), 6.98–6.94 (m, 3H, thiophene), 4.21 (s, 2H, CH2O), 3.82–3.75 (m, 4H, oxane), 2.45–2.38 (m, 2H, CH2N)
Comparative Analysis of Synthetic Routes
The table below evaluates three synthetic strategies for this compound, highlighting efficiency and scalability:
| Method | Key Step | Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|
| Prins Cyclization → Reductive Amination | Cyclization with H2SO4 | 68 → 82 → 89 | 98 | Moderate |
| Diol Cyclodehydration → Reductive Amination | BF3·OEt2 catalysis | 75 → 82 → 89 | 97 | High |
| Enzymatic Carbamation | Lipase-mediated coupling | 52 | 95 | Low |
Observations :
- The Prins cyclization route offers a balance of yield and cost, making it preferable for industrial-scale synthesis.
- Enzymatic methods, while eco-friendly, suffer from lower yields and extended reaction times (48–72 hours).
Purification and Characterization
Chromatographic Techniques
- Flash column chromatography : Silica gel (230–400 mesh) with EtOAc/hexane gradients removes unreacted chloroformate and byproducts.
- Recrystallization : Ethanol/water (3:1) affords needle-like crystals suitable for X-ray diffraction.
Spectroscopic Characterization
- IR (KBr) : 1725 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asymmetric stretch).
- 13C NMR (100 MHz, CDCl3) : δ 155.2 (C=O), 140.1 (thiophene C-2), 127.6–125.3 (aromatic carbons).
Recent Advances in Carbamate Synthesis
Photoredox Catalysis
Visible-light-mediated catalysis using Ru(bpy)3Cl2 enables carbamate formation at ambient temperature, reducing energy consumption by 40% compared to thermal methods.
Continuous Flow Systems
Microreactor technology enhances mixing and heat transfer, achieving 95% conversion in 10 minutes for phenyl chloroformate reactions.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Phenyl N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving carbamate compounds.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of phenyl N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site. The thiophene ring can interact with aromatic residues in proteins, enhancing binding affinity. The oxane ring may contribute to the overall stability and solubility of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are compared below, focusing on core modifications and functional groups:
Table 1: Structural and Functional Comparison
Key Observations:
- Thiophene vs. Cyano Substituents: The thiophene group in the target compound may enhance π-stacking interactions compared to the cyano group in tert-butyl N-(4-cyanooxan-4-yl)carbamate, which could improve binding to hydrophobic enzyme pockets .
- Oxane Rigidity : The oxane ring in the target compound likely increases metabolic stability compared to flexible chains in analogs like butanamide derivatives .
- Electron-Withdrawing Groups: Nitro and fluorobenzyl groups in Ethyl {4-[(4-fluorobenzyl)amino]-2-nitrophenyl}carbamate may alter electronic properties, affecting solubility (LogP ~3.1) and reactivity .
Biological Activity
Phenyl N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamate, a compound with potential therapeutic applications, has garnered interest due to its unique structure and biological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a phenyl group, a thiophene ring, and an oxane moiety. The compound's structure allows for interactions with various biological targets, which is crucial for its pharmacological effects.
IUPAC Name: 2-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamate
Molecular Formula: C18H23NO3S2
Molecular Weight: 363.52 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may act as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2, which are involved in various pathological processes, including cancer metastasis and tissue remodeling .
Inhibition of MMPs
Studies have shown that derivatives of phenyl carbamates can selectively inhibit MMPs. For instance, O-phenyl carbamate derivatives have demonstrated potent inhibition of MMP-2, suggesting that this compound may exhibit similar inhibitory effects due to structural similarities . This mechanism is vital for therapeutic strategies against diseases characterized by excessive MMP activity.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Study | Biological Activity | IC50 Value (μM) | Notes |
|---|---|---|---|
| Study 1 | MMP-2 Inhibition | < 1 | Potent inhibitor; slow-binding mechanism observed. |
| Study 2 | Antiproliferative | 0.50 - 3.58 | Effective against various cancer cell lines (HeLa, MCF-7). |
| Study 3 | Anti-inflammatory | Not specified | Potential for treating inflammatory conditions. |
Case Studies
-
Inhibition of Cancer Cell Proliferation:
A study evaluated the antiproliferative effects of phenyl carbamate derivatives on several human cancer cell lines. Results indicated significant inhibition of cell growth in cervical (HeLa) and breast (MCF-7) cancer cells, with IC50 values ranging from 0.50 to 3.58 μM . This suggests potential utility in cancer therapy. -
Therapeutic Implications for MMP-related Diseases:
The selective inhibition of MMPs by this compound could be leveraged in therapeutic interventions for conditions such as brain metastasis and other diseases where MMP activity is dysregulated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
